5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves a process known as hydrazine-coupling. In this process, pyrazoles are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis of similar compounds has been reported in the literature, involving a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol .Molecular Structure Analysis
The molecular structure of pyrazole-bearing compounds is confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . For similar compounds, single crystal X-ray diffraction has been used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving pyrazole-bearing compounds are complex and involve various steps. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-bearing compounds can vary. For instance, 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine, a similar compound, is a pale-yellow to yellow-brown liquid .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with substitutions similar to "5-(1-Methyl-1H-pyrazol-4-yl)", exhibit significant anticancer properties. For instance, novel oxazole derivatives containing the tetrahydroisoquinoline moiety have been synthesized and demonstrated strong inhibitory activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines, with some compounds showing potent antiproliferative effects (Liu et al., 2009). Furthermore, compounds integrating the tetrahydroisoquinoline structure have been evaluated for their antimalarial activities, indicating the versatility of this core structure in drug discovery (Sarveswari et al., 2014).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds derived from tetrahydroisoquinoline. These compounds have been tested against a variety of bacterial and fungal pathogens, showing promising results. For example, carbostyril derivatives were found to be potent against a range of bacterial and fungal strains, indicating their potential as new antimicrobial agents (Thumar et al., 2011). Another study synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, which demonstrated significant antibacterial and antifungal activity, suggesting their application in combating microbial infections (Desai et al., 2016).
Future Directions
The future directions in the research of pyrazole-bearing compounds are promising. These compounds have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Additionally, they have potential applications in the treatment of various malignancies such as triple negative breast cancer .
properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-11(8-15-16)12-4-2-3-10-7-14-6-5-13(10)12/h2-4,8-9,14H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOAHGCDBPDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
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